Benzoyl chloride-d5

Vue d'ensemble

Description

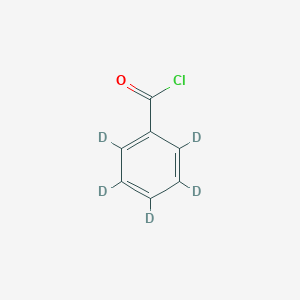

It has the molecular formula C6D5COCl and a molecular weight of 145.60 g/mol . This compound is characterized by the substitution of five hydrogen atoms in the benzene ring with deuterium atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzoyl chloride-d5 can be synthesized by reacting benzoic acid-d5 with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The general reaction is as follows: [ \text{C6D5COOH} + \text{SOCl2} \rightarrow \text{C6D5COCl} + \text{SO2} + \text{HCl} ] [ \text{C6D5COOH} + \text{PCl5} \rightarrow \text{C6D5COCl} + \text{POCl3} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, this compound is typically produced by the chlorination of benzaldehyde-d5 or benzoic acid-d5 using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoyl chloride-d5 undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form benzoic acid-d5 and hydrochloric acid. [ \text{C6D5COCl} + \text{H2O} \rightarrow \text{C6D5COOH} + \text{HCl} ]

Esterification: Reacts with alcohols to form esters. [ \text{C6D5COCl} + \text{ROH} \rightarrow \text{C6D5COOR} + \text{HCl} ]

Amidation: Reacts with amines to form amides. [ \text{C6D5COCl} + \text{RNH2} \rightarrow \text{C6D5CONHR} + \text{HCl} ]

Common Reagents and Conditions:

Hydrolysis: Water, typically at room temperature.

Esterification: Alcohols, often in the presence of a base such as pyridine.

Amidation: Amines, usually under mild heating conditions.

Major Products:

Hydrolysis: Benzoic acid-d5 and hydrochloric acid.

Esterification: Benzoyl esters-d5.

Amidation: Benzoyl amides-d5.

Applications De Recherche Scientifique

Benzoyl chloride-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a deuterated reagent to study reaction mechanisms and molecular structures.

Pharmaceuticals: Employed in the synthesis of deuterated drugs, which can have improved metabolic stability and reduced side effects.

Agrochemicals: Used in the development of deuterated pesticides and herbicides.

Polymers: Acts as a catalyst in the production of polymers and polyesters.

Mécanisme D'action

The mechanism of action of benzoyl chloride-d5 involves its reactivity as an acyl chloride. It readily reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of benzoic acid-d5, esters, and amides, respectively. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing valuable insights into reaction mechanisms .

Comparaison Avec Des Composés Similaires

Benzoyl chloride (C6H5COCl): The non-deuterated analog of benzoyl chloride-d5.

Benzoyl chloride-α-13C (C6H5CO13Cl): A carbon-13 labeled analog.

Benzoyl chloride-(phenyl-13C6) (C613H5COCl): A phenyl carbon-13 labeled analog.

Comparison:

This compound vs. Benzoyl chloride: The presence of deuterium in this compound makes it more suitable for NMR studies due to the distinct deuterium signals.

This compound vs. Benzoyl chloride-α-13C: Both are used in isotopic labeling, but this compound is preferred for deuterium NMR studies, while benzoyl chloride-α-13C is used for carbon-13 NMR studies.

This compound vs. Benzoyl chloride-(phenyl-13C6): this compound is used for deuterium labeling, whereas benzoyl chloride-(phenyl-13C6) is used for carbon-13 labeling in the phenyl ring

This compound stands out due to its unique deuterium labeling, making it an invaluable tool in various scientific research fields.

Activité Biologique

Benzoyl chloride-d5 is a deuterated derivative of benzoyl chloride, a compound widely used in organic synthesis and as a reagent in various chemical reactions. This article explores the biological activity of this compound, focusing on its pharmacological implications, toxicity profiles, and applications in research.

This compound has the following chemical characteristics:

- Molecular Formula : C7D5ClO

- Molecular Weight : Approximately 162.6 g/mol

- Boiling Point : 198 °C

- Melting Point : −1 °C

- Density : 1.211 g/mL at 25 °C

These properties highlight its potential reactivity, particularly due to the presence of the benzoyl group, which can participate in acylation reactions.

This compound primarily acts through acylation reactions with nucleophilic groups in biological systems. This reaction mechanism can modify various biomolecules, influencing their function and stability. The incorporation of deuterium can alter the metabolic pathways of the compound, potentially enhancing its stability and modifying its pharmacokinetics compared to non-deuterated forms.

Pharmacological Applications

Benzoyl chloride derivatives have been utilized in various pharmacological contexts, particularly in drug development and metabolomics. One notable application is in the derivatization of small molecules for analysis using liquid chromatography-mass spectrometry (LC-MS). This compound is employed to enhance the detection sensitivity of polar analytes by increasing their hydrophobicity, thus improving their chromatographic behavior .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its application in biological research. Benzoyl chloride itself is known to be corrosive and can cause severe irritation upon contact with skin or mucous membranes. In animal studies, exposure to benzoyl chloride has resulted in marked irritation of the eyes, skin, and respiratory system .

A summary of toxicity findings includes:

| Exposure Route | Effects Observed |

|---|---|

| Dermal | Erythema, swelling, necrosis |

| Inhalation | Respiratory irritation, inflammation |

| Oral | Local effects; no serious systemic toxicity noted |

Repeated exposure has been associated with potential carcinogenic effects; however, benzoyl chloride alone is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) but may pose risks when combined with other chemicals .

Case Studies

- Metabolomic Analysis : A study utilizing this compound for derivatization demonstrated its effectiveness in analyzing neurochemicals across various biological samples including rat microdialysate and human serum. The method achieved limits of detection below 10 nM for many compounds analyzed .

- Toxicology Studies : In repeated dose studies on mice exposed to benzoyl chloride, significant skin irritation and respiratory issues were noted. Tumorigenic activity was observed at higher exposure levels, indicating a need for caution when handling this compound in laboratory settings .

Propriétés

IUPAC Name |

2,3,4,5,6-pentadeuteriobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASDCCFISLVPSO-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369261 | |

| Record name | Benzoyl chloride-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43019-90-5 | |

| Record name | Benzoyl chloride-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl chloride-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about Benzoyl Chloride-d5 can be derived from its vibrational spectra?

A1: The infrared and Raman spectra of this compound, along with its non-deuterated counterpart, were meticulously analyzed to assign vibrational modes. [, ] These assignments provide valuable information about the molecule's structure. For instance, the presence of specific bands confirms the existence of particular functional groups (like C=O and C-Cl). Additionally, comparing the spectra of Benzoyl Chloride and this compound allows researchers to pinpoint the vibrational modes associated with the deuterated phenyl ring, offering insights into its structural dynamics.

Q2: Why is studying the vibrational spectra of this compound important?

A2: this compound serves as a crucial tool in spectroscopic analysis. The deuterium substitution strategically alters the mass of the phenyl ring without significantly affecting its electronic properties. This mass difference leads to predictable shifts in vibrational frequencies, making it easier to assign specific vibrational modes to particular molecular motions. [, ] This understanding is fundamental for interpreting the spectra of more complex related compounds and for developing theoretical models of molecular vibrations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.